What is the full chemical name for bpV(HOpic)?
What is the full chemical name for bpV(HOpic)?
An In-Depth Technical Guide to bpV(HOpic): A Potent PTEN Inhibitor for Cellular Signaling Research
Introduction: Unveiling bpV(HOpic)
bpV(HOpic), a potent and selective organometallic compound, has emerged as an invaluable tool for researchers investigating cellular signaling pathways. Its full chemical name is Dipotassium bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate(V) [1][2]. Also referred to as (5-hydroxy-2-pyridinecarboxylato-κN¹,κO²)oxodiperoxy-vanadate(2-), dipotassium, it is a member of the bisperoxovanadium (bpV) class of compounds known for their ability to inhibit protein tyrosine phosphatases (PTPs)[3][4]. The significance of bpV(HOpic) in modern cell biology and drug development lies in its potent and highly selective inhibition of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN) , a critical negative regulator of the PI3K/Akt signaling cascade[5][6]. This guide provides a comprehensive overview of its mechanism, properties, applications, and detailed protocols for its use in a research setting.
Core Mechanism of Action: Regulation of the PI3K/Akt Pathway
The primary molecular target of bpV(HOpic) is PTEN, for which it exhibits a potent inhibitory concentration (IC50) of 14 nM[3][6][7]. PTEN functions as a lipid phosphatase that counteracts the activity of Phosphoinositide 3-kinase (PI3K)[8][9]. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PTEN reverses this action by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade[5][8].
By inhibiting PTEN, bpV(HOpic) causes an accumulation of PIP3 at the plasma membrane. This buildup of PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and its upstream activator, PDK1[5][8]. The recruitment of Akt to the membrane facilitates its phosphorylation and subsequent activation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting key cellular processes such as cell survival, growth, proliferation, and metabolism, while inhibiting apoptosis[5][8]. This targeted action makes bpV(HOpic) a powerful tool for artificially upregulating the PI3K/Akt pathway to study its diverse physiological and pathological roles. While it is highly selective for PTEN, it can also inhibit other phosphatases like PTP-β and PTP-1B, but at significantly higher concentrations[3][7].
Caption: Inhibition of PTEN by bpV(HOpic) leads to PIP3 accumulation and subsequent activation of Akt signaling.
Physicochemical Properties and Handling
Proper handling and storage of bpV(HOpic) are critical for maintaining its biological activity. The compound is a yellow crystalline solid. Key properties are summarized below.
| Property | Value | Source(s) |
| Full Chemical Name | Dipotassium bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate(V) | [1][2] |
| Synonyms | Bisperoxovanadium(HOpic), PTEN Inhibitor III | [1][7] |
| CAS Number | 722494-26-0 | [1][7] |
| Molecular Formula | C₆H₄K₂NO₈V | [2][10] |
| Molecular Weight | 347.24 g/mol | [1][7][10] |
| Purity | ≥95% (typical) | [1][2][11] |
| Solubility | Water (~4-69 mg/mL), DMSO (~4 mg/mL) | [3][7] |
| Storage | Store powder at -20°C, desiccated and protected from light. | [2][7][11] |
Critical Handling and Stability Considerations:
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Aqueous Instability: bpV(HOpic) is not stable in aqueous solutions; decomposition begins immediately upon dissolution[2][12][13]. Therefore, aqueous solutions must be prepared fresh immediately before use.
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DMSO Stability: While more stable than in water, decomposition has also been observed in DMSO, albeit at a slower rate[2][13]. It is recommended to use fresh, anhydrous DMSO for stock solutions and store them at -80°C for up to one year[7].
-
Light Sensitivity: The compound is reported to be light-sensitive and should be stored in the dark[2].
Experimental Protocols and Applications
bpV(HOpic) is utilized across a wide range of research areas due to its central role in modulating the PI3K/Akt pathway. Applications include studying neuroprotection after stroke, enhancing chemosensitivity in cancer cells, promoting myoblast migration, and activating dormant primordial follicles[6][11][14].
Protocol 1: In Vitro Assessment of Akt Activation in Cultured Cells
This protocol details the treatment of a cell line (e.g., NIH-3T3 fibroblasts) with bpV(HOpic) to verify the activation of the Akt pathway via Western blotting for phosphorylated Akt (p-Akt).
Materials:
-
NIH-3T3 cells (or other cell line of interest)
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Complete culture medium (e.g., DMEM + 10% FBS)
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Serum-free medium
-
bpV(HOpic) powder
-
Anhydrous DMSO
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Phosphate-Buffered Saline (PBS)
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RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
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PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture: Plate NIH-3T3 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal Akt phosphorylation.
-
Stock Solution Preparation: Immediately before use, dissolve bpV(HOpic) in anhydrous DMSO to create a 1 mM stock solution.
-
Treatment: Prepare working concentrations of bpV(HOpic) (e.g., 100 nM, 500 nM, 1 µM) in serum-free medium[5]. Include a vehicle control (DMSO only). Replace the medium in the wells with the treatment media.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1 hour) at 37°C[5][8].
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to equal concentrations (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (anti-p-Akt and anti-Total Akt, typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and imaging system.
-
-
Analysis: Quantify band intensity. An increase in the p-Akt/Total Akt ratio in bpV(HOpic)-treated samples compared to the vehicle control indicates successful PTEN inhibition and pathway activation.
Caption: Workflow for assessing Akt activation by bpV(HOpic) in cell culture.
Protocol 2: In Vivo Administration in a Mouse Model of Ischemia-Reperfusion Injury
This protocol outlines the use of bpV(HOpic) in a murine model of renal or hepatic ischemia-reperfusion (I/R) injury to assess its protective or modulatory effects.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for laparotomy
-
bpV(HOpic) powder
-
Sterile saline (0.9% NaCl)
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Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection supplies (for serum analysis)
-
Tissue collection supplies and fixatives (e.g., formalin) or flash-freezing materials (liquid nitrogen)
Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, following all institutional animal care and use committee (IACUC) guidelines[8].
-
Solution Preparation: Immediately before injection, dissolve bpV(HOpic) in sterile saline to the desired concentration. A dose-response study may be necessary, with effective doses reported between 0.05 mg/kg and 1.0 mg/kg[5][6][8].
-
Experimental Groups: Divide animals into groups: Sham (surgery without I/R), I/R + Vehicle (saline), and I/R + bpV(HOpic).
-
Surgical Procedure (Ischemia): Anesthetize the mouse. Perform a laparotomy to expose the target organ (e.g., kidney or liver lobe). Induce ischemia by temporarily clamping the corresponding artery for a defined period (e.g., 30-60 minutes).
-
Drug Administration: Administer bpV(HOpic) or vehicle via i.p. injection. The timing is critical and depends on the study design; it can be given before ischemia (preconditioning), or at the onset of reperfusion (postconditioning)[6][8].
-
Reperfusion: Remove the clamp to allow blood flow to resume. Close the surgical incision.
-
Post-Operative Care: Provide post-operative care, including analgesics and monitoring, as per approved protocols.
-
Endpoint Analysis: At a predetermined time after reperfusion (e.g., 24 hours), euthanize the animals[6].
-
Blood Analysis: Collect blood to measure serum markers of organ damage (e.g., creatinine and BUN for kidney injury; ALT and AST for liver injury)[6].
-
Tissue Analysis: Harvest the target organ. A portion can be fixed for histological analysis (e.g., H&E staining to assess tissue damage), while another can be flash-frozen for molecular analysis (e.g., Western blotting for p-Akt, or assays for apoptosis markers like cleaved caspase-3)[7].
-
Safety and Handling Precautions
As a laboratory chemical, bpV(HOpic) requires careful handling to ensure user safety.
-
Hazard Classification: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319)[15].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[15].
-
Handling: Avoid creating dust when handling the powder. Use in a well-ventilated area or a chemical fume hood. Avoid inhalation and contact with skin and eyes[15].
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists[15].
Conclusion
bpV(HOpic) is a powerful and specific pharmacological inhibitor of the PTEN phosphatase. Its ability to reliably activate the PI3K/Akt signaling pathway has established it as a cornerstone tool for investigating cellular processes ranging from apoptosis and proliferation to tissue regeneration and metabolic regulation. A thorough understanding of its mechanism, coupled with meticulous attention to its handling and stability requirements, will enable researchers to leverage its full potential in elucidating complex biological questions and exploring new therapeutic avenues.
References
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Title: BpV(HOpic) - MedChem Express. Source: Cambridge Bioscience. URL: [Link]
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Title: bpV(HOpic). Source: BioGems. URL: [Link]
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Title: bpV (HOpic) Datasheet. Source: Selleck Chemicals. URL: [Link]
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Title: PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation. Source: National Institutes of Health (PMC). URL: [Link]
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Title: bpV(HOpic) (potassium salt). Source: Cambridge Bioscience. URL: [Link]
-
Title: PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation. Source: PubMed. URL: [Link]
-
Title: bpV(HOpic) Technical Data Sheet. Source: BioGems. URL: [Link]
-
Title: Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration. Source: National Institutes of Health (PMC). URL: [Link]
-
Title: Dose optimisation of PTEN inhibitor, bpV (HOpic), and SCF for the in-vitro activation of sheep primordial follicles. Source: PubMed. URL: [Link]
-
Title: Delayed administration of a PTEN inhibitor bpv improves functional recovery after experimental stroke. Source: National Institutes of Health (PMC). URL: [Link]
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